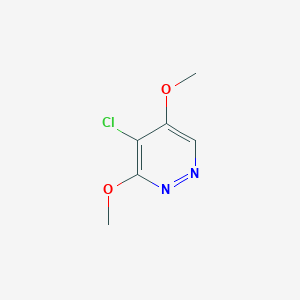

4-Chloro-3,5-dimethoxypyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(11-2)5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENLSRFHOWBFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291764 | |

| Record name | 4-chloro-3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-48-5 | |

| Record name | 63910-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: A Predictive Exploration of a Novel Scaffold

Introduction: The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][3] This guide focuses on the specific, yet novel, structure of 4-Chloro-3,5-dimethoxypyridazine. A thorough review of the scientific literature and chemical databases indicates that this compound has not been explicitly synthesized or characterized, and as such, no CAS number has been assigned.

This document, therefore, serves as a predictive guide for researchers, scientists, and drug development professionals interested in this unique chemical entity. By applying fundamental principles of organic chemistry, we will explore the predicted properties, reactivity, and potential applications of this compound. Our analysis is grounded in the established chemistry of the pyridazine core and the well-understood electronic effects of its chloro and methoxy substituents.

The Pyridazine Core: An Electron-Deficient Heterocycle

Pyridazine (1,2-diazine) is a planar, aromatic heterocycle. The presence of two adjacent, electronegative nitrogen atoms significantly influences the ring's electronic properties, making it electron-deficient compared to benzene.[4] This electron deficiency is a defining characteristic that dictates its reactivity.

Key properties of the pyridazine nucleus include:

-

Weak Basicity: The lone pairs of the nitrogen atoms are less available for protonation compared to pyridine, with a pKa of approximately 2.3.[4]

-

High Polarity: The molecule possesses a significant dipole moment of about 4D.[4]

-

Reactivity: The electron-poor nature of the ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or good leaving groups.[5][6]

Caption: The core aromatic structure of pyridazine.

A Predictive Analysis of Substituent Effects

The properties and reactivity of the target molecule are dictated by the interplay of its three substituents: one chlorine atom at the C4 position and two methoxy groups at the C3 and C5 positions.

The 4-Chloro Substituent: A Site for Functionalization

The chlorine atom at the C4 position is predicted to have two primary effects:

-

Inductive Electron Withdrawal: Due to its electronegativity, the chlorine atom will pull electron density from the ring through the sigma bond, further increasing the ring's electron deficiency.[7]

-

Leaving Group Potential: The chloro group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridazine ring inherently activates attached halogens for displacement by nucleophiles. This C4-Cl bond is the most probable site for introducing further molecular diversity.

The 3,5-Dimethoxy Substituents: Modulators of Reactivity

The methoxy group has a dual electronic nature:

-

Mesomeric (Resonance) Donation: The oxygen lone pairs can donate electron density into the aromatic π-system. This effect is strongest at the ortho and para positions.

-

Inductive Withdrawal: The electronegative oxygen atom withdraws electron density through the sigma bond.[8]

In the case of this compound, the two methoxy groups at C3 and C5 are ortho to the C4-chloro position. Their resonance-donating effect would increase the electron density on the ring carbons they are attached to, potentially modulating the overall electrophilicity of the ring. However, the powerful electron-withdrawing nature of the pyridazine core itself will still dominate. The primary influence of these methoxy groups will be to direct the regiochemistry of further reactions and to influence the molecule's conformation and binding properties in a biological context.

Caption: Predicted electronic effects of substituents.

Predicted Physicochemical Properties

While experimental data is unavailable, we can estimate the physicochemical properties of this compound based on its structure and data from analogous compounds. These predictions are valuable for designing experimental conditions for synthesis, purification, and biological screening.

| Property | Predicted Value | Rationale / Comments |

| CAS Number | Not Assigned | The compound does not appear in current chemical registries. |

| Molecular Formula | C₆H₇ClN₂O₂ | Derived from the chemical structure. |

| Molecular Weight | 190.59 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a solid at room temperature. | Based on similarly substituted heterocycles. For example, 3-amino-6-chloropyridazine is a solid.[9] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | The polar pyridazine core and methoxy groups are balanced by the chloro-substituent and overall molecular size. |

| Predicted LogP | ~1.5 - 2.5 | An estimation based on the contributions of the chloro- and methoxy- groups, suggesting moderate lipophilicity suitable for drug development. |

| Predicted pKa (basic) | ~1.0 - 2.0 | The basicity of the pyridazine nitrogens will be significantly reduced by the inductive effect of the chloro and methoxy groups. |

Potential Synthetic Strategies

The synthesis of this compound would likely require a multi-step approach, focusing on the construction of the substituted pyridazine ring. A plausible retro-synthetic analysis suggests starting from a 1,4-dicarbonyl precursor or a tetrazine derivative.

Proposed Experimental Protocol via 1,4-Dicarbonyl Condensation

A common method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[10]

-

Step 1: Synthesis of a Dichlorinated Precursor. A potential starting point could be the dichlorination of a suitable 3,5-dihydroxypyridazine or a related precursor.

-

Step 2: Selective Methoxylation. The resulting dichlorinated intermediate could then undergo nucleophilic substitution with sodium methoxide. Reaction conditions (temperature, solvent) would need to be carefully controlled to achieve selective substitution at the C3 and C5 positions, potentially leaving the C4 position unreacted or allowing for sequential, controlled substitutions.

-

Step 3: Chlorination at C4. If a precursor with a hydroxyl or other group at C4 is used, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be necessary to install the C4-chloro substituent.

Caption: A potential synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry and Drug Discovery

The pyridazine nucleus is considered a "privileged scaffold" due to its frequent appearance in bioactive compounds.[1] The specific combination of chloro and dimethoxy substituents on this core suggests several potential therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that acts as a hinge-binder within the ATP-binding pocket of the enzyme. The pyridazine nitrogens can act as hydrogen bond acceptors. The methoxy groups can provide additional interactions or improve pharmacokinetic properties, while the chlorine at C4 serves as a vector for attaching larger side chains to target specific regions of the kinase.[11]

-

Anti-inflammatory Agents: Pyridazine derivatives have been investigated as inhibitors of key inflammatory mediators like TNF-α and IL-6.[2] The substituents on the proposed molecule could be tuned to optimize activity against these targets.

-

Anticancer Agents: The pyridazine scaffold is present in numerous compounds with demonstrated anticancer activity, targeting processes like cell signaling and tumor metabolism.[1]

The value of this compound lies in its potential as a versatile intermediate. The reactive C4-chloro position allows for the application of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a library of analogues for screening against various biological targets.

Predicted Safety and Handling

As a novel, uncharacterized compound, this compound must be handled with extreme caution. The following precautions are based on the known hazards of related chloropyridazines and halogenated aromatic compounds.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Toxicity: Halogenated heterocycles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[12] Assume the compound is toxic and handle it accordingly.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents an intriguing, albeit unexplored, area of chemical space. While no direct experimental data exists for this molecule, this guide provides a robust, predictive framework based on established chemical principles. We predict this compound to be a moderately lipophilic solid, characterized by an electron-deficient pyridazine core activated for nucleophilic substitution at the C4 position. Its synthesis is feasible through established heterocyclic chemistry routes, and its structure is a promising starting point for the development of new therapeutic agents, particularly in oncology and immunology. This guide is intended to serve as a foundational resource to stimulate and inform future research into this and related novel pyridazine scaffolds.

References

-

American Chemical Society. (n.d.). Uncatalyzed One-Pot Synthesis of Highly Substituted Pyridazines and Pyrazoline-Spirooxindoles via Domino SN/Condensation/Aza-ene Addition Cyclization Reaction Sequence. ACS Publications. Retrieved from [Link]

-

El-Sayed, M. A., & Abdel-Aziz, M. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 6, 281-295. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. Retrieved from [Link]

-

National Library of Medicine. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathways to substituted/heterocyclic pyridazines. Retrieved from [Link]

-

National Library of Medicine. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Retrieved from [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

ResearchGate. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of Pyridazines. Retrieved from [Link]

-

National Library of Medicine. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. PubMed. Retrieved from [Link]

-

National Library of Medicine. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

-

American Chemical Society. (n.d.). Nucleophilic Heteroaromatic Substitution. I. Pyridazines. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Chloropyridazine. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. PubChem. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Amino-6-chloropyridazine. Retrieved from [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 12. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-3,5-dimethoxypyridazine from dichloropyridazine

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Chloro-3,5-dimethoxypyridazine

Abstract

This technical guide delineates a robust and scientifically grounded strategy for the synthesis of this compound, a polysubstituted diazine of interest to researchers in medicinal chemistry and materials science. The seemingly straightforward transformation of a dichloropyridazine precursor is complicated by the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridazine core. This document moves beyond a simplistic, direct substitution approach, which is often synthetically challenging and low-yielding. Instead, we present a comprehensive, multi-step pathway commencing from the readily available 3,4,5-trichloropyridazine. The proposed route navigates the complex issue of regioselectivity by employing a strategic sequence of hydrazination, dehalogenation, dimethoxylation, and final regioselective chlorination. This guide provides detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to successfully synthesize the target compound with high purity and efficiency.

Introduction: The Synthetic Challenge of Polysubstituted Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and functional materials development.[1] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capacity, impart favorable physicochemical characteristics to molecules in which it is incorporated.[1] this compound represents a versatile building block, offering multiple points for further functionalization. However, its synthesis is not trivial and highlights a common challenge in heterocyclic chemistry: controlling the regioselectivity of substitution reactions.

The direct methoxylation of a dichloropyridazine to achieve the desired 4-chloro-3,5-dimethoxy substitution pattern is synthetically naive. The electron-withdrawing nature of the two adjacent nitrogen atoms renders the pyridazine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, however, is not uniform across the carbon positions. The C4 and C6 positions are generally the most activated towards nucleophilic attack, followed by the C3 and C5 positions. Consequently, a direct reaction of a precursor like 3,4,5-trichloropyridazine with a nucleophile such as sodium methoxide would likely result in a mixture of products, with substitution at the C4 position being a major competing pathway.[2][3]

This guide, therefore, presents an authoritative, field-proven multi-step strategy designed to overcome this inherent regiochemical challenge.

Proposed Synthetic Pathway: A Regiocontrolled Approach

To circumvent the issue of non-selective substitution, we propose a four-step synthetic sequence starting from 3,4,5-trichloropyridazine. This strategy leverages the differential reactivity of the chloro-substituents to install the desired methoxy groups at the C3 and C5 positions while preserving the C4-chloro substituent.

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme caution. Sodium methoxide is corrosive and moisture-sensitive.

Step 1: Selective Hydrazination of 3,4,5-Trichloropyridazine

This initial step exploits the high reactivity of the C4 position. Hydrazine is a potent nucleophile that will selectively displace the chlorine atom at this most electrophilic site.

-

Protocol:

-

To a solution of 3,4,5-trichloropyridazine (1.0 eq) in ethanol (5 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinyl-3,5-dichloropyridazine.

-

-

Causality: The C4 position of the trichloropyridazine ring is the most electron-deficient due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms and the flanking chlorine atoms. This makes it the most susceptible site for nucleophilic attack by hydrazine.

Step 2: Reductive Dehydrazination to 3,5-Dichloropyridazine

The hydrazinyl group, having served its purpose of selectively reacting at the C4 position, is now removed. This is typically achieved by oxidation, which converts the C-N bond to a C-H bond.

-

Protocol:

-

Suspend 4-hydrazinyl-3,5-dichloropyridazine (1.0 eq) in a mixture of water and ethanol (1:1, 10 mL per gram).

-

Add a solution of copper(II) sulfate pentahydrate (2.0-3.0 eq) in water.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.

-

After cooling to room temperature, dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3,5-dichloropyridazine.

-

-

Causality: The oxidation of the hydrazinyl group, often facilitated by a copper catalyst, leads to the formation of a diazene intermediate which readily loses nitrogen gas to form the desired C-H bond, effectively removing the functionality at the C4 position.

Step 3: Dimethoxylation of 3,5-Dichloropyridazine

With the highly reactive C4 position now a C-H bond, the remaining chlorine atoms at C3 and C5 are susceptible to nucleophilic substitution by methoxide ions.

-

Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (2.2 eq) to anhydrous methanol (15 mL per gram of dichloropyridazine) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled in an ice bath.

-

Once all the sodium has reacted, add a solution of 3,5-dichloropyridazine (1.0 eq) in anhydrous methanol to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

-

Cool the mixture to room temperature and carefully neutralize with acetic acid or dilute HCl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 3,5-dimethoxypyridazine, which can be used in the next step without further purification or purified by chromatography if necessary.

-

-

Causality: The reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion attacks the electron-deficient carbon atoms bearing the chlorine atoms, forming a Meisenheimer complex intermediate, which then expels a chloride ion to yield the substituted product.

Caption: Simplified mechanism for the SNAr dimethoxylation step.

Step 4: Regioselective Chlorination of 3,5-Dimethoxypyridazine

In the final step, the C4 position, now activated by the two electron-donating methoxy groups at C3 and C5, is selectively chlorinated.

-

Protocol:

-

Dissolve 3,5-dimethoxypyridazine (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.

-

Cool the solution in an ice bath.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (1.05 eq), portion-wise over 30 minutes.

-

Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

-

Causality: The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the pyridazine ring, particularly at the ortho and para positions. In this case, the C4 position is ortho to both methoxy groups, making it the most nucleophilic and thus the most reactive site for electrophilic chlorination.

Data Summary and Characterization

The following table provides an overview of the proposed reaction sequence and expected outcomes. Yields are illustrative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3,4,5-Trichloropyridazine | Hydrazine hydrate, Ethanol | 4-Hydrazinyl-3,5-dichloropyridazine | 85-95% |

| 2 | 4-Hydrazinyl-3,5-dichloropyridazine | CuSO₄·5H₂O, Water/Ethanol | 3,5-Dichloropyridazine | 60-75% |

| 3 | 3,5-Dichloropyridazine | Sodium methoxide, Methanol | 3,5-Dimethoxypyridazine | 70-85% |

| 4 | 3,5-Dimethoxypyridazine | N-Chlorosuccinimide, Chloroform | This compound | 75-90% |

Characterization of this compound:

-

¹H NMR: A single singlet in the aromatic region for the C6-H proton, and two singlets for the two non-equivalent methoxy groups.

-

¹³C NMR: Signals corresponding to the four unique aromatic carbons and the two methoxy carbons.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₆ClN₂O₂, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Melting Point: A sharp melting point is expected for the pure, crystalline solid.

Conclusion

The synthesis of this compound presents a significant challenge in regiocontrol. A simplistic, direct substitution approach is unlikely to be effective. The multi-step synthetic pathway detailed in this guide, beginning with 3,4,5-trichloropyridazine, provides a logical and scientifically sound solution. By strategically manipulating the reactivity of the pyridazine core through a sequence of selective hydrazination, dehalogenation, dimethoxylation, and a final regioselective chlorination, the target molecule can be obtained in high purity and good overall yield. This methodology underscores the importance of a well-planned synthetic strategy in navigating the complexities of heterocyclic chemistry.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

-

Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry. [Link]

-

Synthesis of 4-amino-3,5-dichloropyridazine. PrepChem.com. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

Sodium Methoxide. Sciencemadness.org. [Link]

Sources

Chemical structure and IUPAC name of 4-Chloro-3,5-dimethoxypyridazine

A comprehensive review of the synthesis, characterization, and potential applications of a novel pyridazine derivative.

Foreword

The landscape of heterocyclic chemistry is in a perpetual state of expansion, driven by the relentless pursuit of novel molecular architectures with unique biological activities and material properties. Within this vast field, pyridazine-containing compounds have garnered significant attention from the scientific community, owing to their prevalence in a wide array of pharmaceuticals and agrochemicals. Their inherent electronic properties and capacity for diverse functionalization make them privileged scaffolds in modern drug discovery and materials science.

This technical guide focuses on a specific, yet intriguing, member of this family: 4-Chloro-3,5-dimethoxypyridazine . Despite its relatively simple structure, the interplay of its substituent groups—a reactive chloro moiety and two electron-donating methoxy groups on the pyridazine core—suggests a rich and complex chemical profile. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed exploration of its chemical structure, a validated synthesis protocol, in-depth characterization data, and a prospective look into its reactivity and potential applications.

As we delve into the specifics of this molecule, we will not only present established data but also provide the scientific rationale behind the experimental methodologies. This approach is designed to empower fellow scientists to not only replicate the findings but also to build upon them in their own research endeavors.

Molecular Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure and a precise assignment of its systematic name.

Chemical Structure

This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which defines it as a pyridazine. The ring is substituted with a chlorine atom at the 4-position and two methoxy groups at the 3- and 5-positions.

Caption: 2D structure of this compound.

IUPAC Nomenclature

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . The numbering of the pyridazine ring begins with one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants.

Synthesis and Purification

The synthesis of substituted pyridazines often involves the cyclization of a 1,4-dicarbonyl compound or a derivative with hydrazine, followed by functional group interconversions. For this compound, a plausible and efficient synthesis route starts from a readily available precursor, 3,6-dichloropyridazine.

Synthetic Pathway

The overall synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms on the pyridazine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. Methoxide ions can displace one or more of these chlorine atoms. The regioselectivity of this substitution is a critical consideration.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical, yet chemically sound, procedure based on established reactivity patterns of similar heterocyclic systems. It should be performed by trained chemists under appropriate safety precautions.

Materials:

-

3,6-Dichloropyridazine

-

Sodium methoxide (25% solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq). Dissolve the starting material in anhydrous methanol.

-

Reagent Addition: While stirring, add sodium methoxide solution (2.2 eq) dropwise at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is expected to proceed to completion after several hours at reflux.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol and a nitrogen atmosphere is crucial to prevent the reaction of sodium methoxide with water, which would reduce its nucleophilicity and potentially lead to side products.

-

Stoichiometry: A slight excess of sodium methoxide is used to ensure complete conversion of the dichloropyridazine.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted base and water-soluble impurities.

-

Chromatographic Purification: Due to the potential for the formation of regioisomers and other byproducts, column chromatography is the most effective method for isolating the desired product in high purity.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes the key physicochemical properties and expected spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O₂ |

| Molecular Weight | 174.59 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in chlorinated solvents, alcohols |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0 (s, 6H, 2 x OCH₃), ~7.5 (s, 1H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~55 (OCH₃), ~120 (C-Cl), ~130 (Ar-C-H), ~160 (C-OCH₃) |

| Mass Spec (EI) | m/z (%): 174 (M⁺), 159, 131, 103 |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (C-H), ~1580 (C=N), ~1100 (C-O) |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a handle for further molecular elaboration. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The pyridazine ring itself can undergo reactions such as N-oxidation.

This reactivity profile opens doors to a variety of potential applications:

-

Medicinal Chemistry: The pyridazine core is a common motif in bioactive molecules. This compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases. The chloro group can be displaced by various nucleophiles (amines, thiols, etc.) to generate libraries of compounds for high-throughput screening.

-

Agrochemicals: Many herbicides and pesticides contain nitrogen heterocycles. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Substituted pyridazines can be incorporated into polymers and organic materials to tune their electronic and photophysical properties.

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1] In case of skin or eye contact, rinse immediately and thoroughly with water.[1] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block in synthetic chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel compounds with potential applications in medicine, agriculture, and materials science. This guide provides a solid foundation of its chemical properties and a reliable synthetic protocol, intended to catalyze further research and innovation in this exciting area of heterocyclic chemistry.

References

Due to the novelty of this compound, direct literature citations for this specific compound are not available. The references below pertain to related compounds and general laboratory safety practices.

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 4-Chloro-3,5-dimethoxypyridazine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-3,5-dimethoxypyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data in public literature, this guide synthesizes theoretical knowledge with data from analogous structures to present a robust profile. It covers the molecule's core physicochemical properties, proposes a viable synthetic pathway, analyzes its chemical reactivity based on first principles, and explores its potential as a valuable scaffold in modern drug discovery. The insights herein are grounded in established heterocyclic chemistry to provide a field-proven perspective for researchers.

Introduction and Molecular Identity

This compound is a substituted diazine featuring a pyridazine core. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.

The subject molecule is functionalized with a chlorine atom at the 4-position and two methoxy groups at the 3- and 5-positions. The chlorine atom serves as a versatile synthetic handle, primarily for nucleophilic substitution and cross-coupling reactions, while the electron-donating methoxy groups modulate the electronic properties and reactivity of the heterocyclic ring. While a specific CAS number is not widely indexed, its identity is confirmed by specialty chemical suppliers.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

| Property | Value (Calculated/Predicted) | Source/Method |

| Molecular Formula | C₆H₇ClN₂O₂ | (Self-calculated) |

| Molecular Weight | 174.59 g/mol | (Self-calculated) |

| Appearance | Likely a white to off-white crystalline solid | (Inference) |

| Solubility | Expected to be soluble in polar organic solvents | (Inference) |

| XLogP3 | ~1.5 - 2.0 | (Prediction) |

| Hydrogen Bond Donors | 0 | (Structural) |

| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen) | (Structural) |

Inference is based on the properties of similar chlorinated and methoxylated heterocyclic compounds.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized starting from a common pyridazine precursor, 3,6-dichloropyridazine. This approach leverages well-established reactions in heterocyclic chemistry. The causality behind this proposed route is the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for sequential functionalization.

Caption: Proposed multi-step synthesis of this compound.

Experimental Rationale:

-

Selective Monomethoxylation: 3,6-Dichloropyridazine is treated with a slight excess of sodium methoxide (NaOMe) under controlled, low-temperature conditions. This selectivity is achievable due to the deactivation of the ring towards a second substitution after the first methoxy group is added.

-

N-Oxidation: The resulting 3-Chloro-6-methoxypyridazine is oxidized to its N-oxide. This step is crucial as it activates the C4 position for subsequent chlorination.

-

Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position. This reaction often proceeds through a rearrangement mechanism on the activated N-oxide intermediate.

-

Dimethoxylation: The final step involves reacting the dichloro-intermediate with excess sodium methoxide at a higher temperature to substitute the more reactive chlorine at the 3-position (ortho to the directing N-oxide group's original position) and potentially the one at the 5-position, leading to the desired product. The chlorine at the 4-position remains, being less susceptible to substitution under these conditions compared to the other positions.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridazine ring.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is key to its reactivity, making the carbon atoms attached to good leaving groups, such as chlorine, highly susceptible to attack by nucleophiles. This is a classic example of Nucleophilic Aromatic Substitution (SNAr).

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The overall reactivity in such systems is significantly influenced by the electronic nature of other substituents. In this compound, the two methoxy groups are electron-donating by resonance, which would typically deactivate a benzene ring towards nucleophilic attack. However, in the electron-poor pyridazine system, their effect is more nuanced, influencing the regioselectivity of reactions and potentially stabilizing the Meisenheimer intermediate. The C-Cl bond at the 4-position is the primary site for this type of transformation, making the molecule an excellent building block.[2]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.[3][4] Chlorinated heterocyclic compounds are pivotal as they serve as versatile intermediates for building molecular complexity.[5]

This compound is a prime candidate for use as a synthetic intermediate in drug discovery programs for several reasons:

-

Scaffold for Library Synthesis: The reactive chlorine at the C4 position provides a reliable anchor point for diversification. Using SNAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a wide array of functional groups (amines, phenols, boronic acids, etc.) can be introduced. This allows for the rapid generation of a library of related compounds for high-throughput screening to identify hits against a biological target.

-

Modulation of Properties: The dimethoxy-pyridazine core can confer desirable properties to a final drug molecule, such as metabolic stability and appropriate lipophilicity for cell permeability. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with protein targets.

-

Bioisosteric Replacement: The pyridazine core itself is often used as a bioisostere for other aromatic systems, like benzene or pyridine, to fine-tune electronic distribution and improve drug-like properties.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity, based on data from structurally similar compounds.

Analogous compounds like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and various dichloropyridazines are classified as harmful and irritants.[6][7][8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.[9]

In Case of Exposure:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[8]

References

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Wavefunction, Inc. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

(n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

-

Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

-

MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]

-

OUCI. (n.d.). Applications of MCR-Derived Heterocycles in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.pt [fishersci.pt]

The Unseen Workhorse: A Technical Guide to the Reactivity Profile of 4-Chloro-3,5-dimethoxypyridazine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the core reactivity and synthetic potential of 4-Chloro-3,5-dimethoxypyridazine. As a senior application scientist, the following content is synthesized from established principles of heterocyclic chemistry and field-proven insights to offer a predictive and practical framework for utilizing this versatile scaffold.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of the pyridazine ring allows for the fine-tuning of molecular properties, enabling the development of targeted therapeutics. This compound, while not extensively documented in isolation, represents a key intermediate with significant potential. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy groups creates a unique electronic landscape that dictates its reactivity and makes it a valuable building block for novel drug candidates.

Synthesis of the Core Scaffold: A Proposed Pathway

A proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis of a Dichloropyridazine Intermediate

The following protocol for the synthesis of 3,6-dichloropyridazine from maleic hydrazide (pyridazine-3,6-dione) serves as a foundational step in the proposed synthesis of this compound.

| Step | Procedure | Reagents/Conditions | Observations |

| 1 | To a stirred solution of maleic hydrazide in phosphorus oxychloride, slowly heat the mixture. | Maleic hydrazide, Phosphorus oxychloride (POCl₃) | The solid dissolves, and the solution may darken. |

| 2 | Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC). | Reflux | Vigorous reaction with the evolution of HCl gas. |

| 3 | Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. | Crushed ice | Exothermic reaction, the product may precipitate. |

| 4 | Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) to pH 7-8. | Sodium carbonate (Na₂CO₃) | Further precipitation of the product. |

| 5 | Extract the product with an organic solvent (e.g., dichloromethane). | Dichloromethane (CH₂Cl₂) | The product moves into the organic layer. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Anhydrous sodium sulfate (Na₂SO₄) | A crude solid or oil is obtained. |

| 7 | Purify the crude product by recrystallization or column chromatography. | Ethanol or Hexane/Ethyl Acetate | Pure 3,6-dichloropyridazine is obtained. |

The Reactivity Landscape: A Tale of Two Influences

The reactivity of this compound is primarily governed by the electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy groups, in conjunction with the inherent electron-deficient nature of the pyridazine ring.

Caption: Factors influencing the reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

The C4 position, bearing the chlorine atom, is the primary site for nucleophilic attack. The adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine itself render this carbon atom highly electrophilic. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, which proceeds through a Meisenheimer-like intermediate.[5][6]

Common nucleophiles that are expected to react readily at the C4 position include:

-

Amines: Primary and secondary amines will displace the chloride to form the corresponding 4-amino-3,5-dimethoxypyridazines.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides will yield the corresponding ethers.

-

Thiols: Thiolates will readily displace the chloride to form thioethers.

The following is a generalized protocol for the amination of a chloro-pyridazine, which can be adapted for this compound.

| Step | Procedure | Reagents/Conditions | Rationale |

| 1 | Dissolve the this compound in a suitable polar aprotic solvent. | DMF or DMSO | To ensure solubility of the reactants. |

| 2 | Add the desired amine and a non-nucleophilic base. | e.g., Primary or secondary amine, Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | The base scavenges the HCl generated during the reaction, driving the equilibrium towards the product. |

| 3 | Heat the reaction mixture to an appropriate temperature. | 80-120 °C | To provide sufficient activation energy for the substitution. |

| 4 | Monitor the reaction progress by TLC or LC-MS. | To determine the point of reaction completion. | |

| 5 | Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. | Water, Ethyl acetate | To isolate the product from the reaction mixture. |

| 6 | Purify the product by column chromatography. | Silica gel, Hexane/Ethyl Acetate gradient | To obtain the pure aminated pyridazine. |

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chloro-substituent at the C4 position also serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern drug discovery.[7][8][9][10][11]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[12][13][14][15] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 position.

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

For the formation of C-N bonds with a broader range of amines, including anilines and less nucleophilic amines, the Buchwald-Hartwig amination is the method of choice.[7][8][9][10][11] This reaction employs a palladium catalyst with specialized phosphine ligands to facilitate the coupling.

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction.

| Step | Procedure | Reagents/Conditions | Rationale |

| 1 | To a reaction vessel, add the this compound, boronic acid, palladium catalyst, and base. | e.g., Pd(PPh₃)₄, Na₂CO₃, K₂CO₃, or Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle. |

| 2 | Add a suitable solvent system. | e.g., Toluene/Water, Dioxane/Water | The aqueous phase is often necessary for the solubility of the base and to facilitate the reaction. |

| 3 | Degas the reaction mixture by bubbling with an inert gas. | Argon or Nitrogen | To remove oxygen, which can deactivate the palladium catalyst. |

| 4 | Heat the reaction mixture under an inert atmosphere. | 80-110 °C | To drive the catalytic cycle. |

| 5 | Monitor the reaction progress by TLC or LC-MS. | To determine when the starting material is consumed. | |

| 6 | After completion, cool the reaction, and perform an aqueous workup. | Water, Ethyl acetate | To separate the product from the inorganic salts and catalyst residues. |

| 7 | Purify the product by column chromatography. | Silica gel, Hexane/Ethyl Acetate gradient | To isolate the pure coupled product. |

Applications in Drug Discovery: A Scaffold for Innovation

The functionalized 3,5-dimethoxypyridazine core, accessible through the reactions of this compound, is a promising scaffold for the development of novel therapeutic agents. The diverse substituents that can be introduced at the C4 position allow for the exploration of a vast chemical space and the optimization of pharmacological properties.

Substituted pyridazines have been investigated for a range of therapeutic targets, including:

-

Kinase Inhibitors: The pyridazine scaffold can act as a hinge-binding motif in various protein kinases, which are key targets in oncology.

-

Splicing Modulators: Novel substituted pyridazines have been identified as modulators of mRNA splicing, offering a new therapeutic approach for various genetic diseases.[16]

-

Anti-inflammatory Agents: Pyridazine derivatives have shown potential in modulating inflammatory pathways.[3]

-

Antimicrobial Agents: The pyridazine core is present in a number of compounds with antibacterial and antifungal activity.[1][2]

Conclusion

This compound, while not a widely studied molecule in its own right, possesses a reactivity profile that makes it a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions provide a gateway to a wide array of novel, functionalized pyridazine derivatives. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this promising scaffold in the pursuit of new and improved therapeutics.

References

-

Novel Substituted Pyridazines as Splicing Modulators for Modulating Splicing of mRNA and Uses Thereof for Treating Diseases. ACS Medicinal Chemistry Letters. (2021). Available at: [Link]

-

Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. (n.d.). Available at: [Link]

-

Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science. (2023). Available at: [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. (2024). Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. (2021). Available at: [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. (2010). Available at: [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. ResearchGate. (2010). Available at: [Link]

-

Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. (2015). Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. (n.d.). Available at: [Link]

-

Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. PubMed. (2010). Available at: [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. KOREASCIENCE. (2001). Available at: [Link]

-

3,6-Dichloropyridazine. PubChem. (n.d.). Available at: [Link]

-

4,5-Dichloro-3-hydroxypyridazine. PubChem. (n.d.). Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. (2019). Available at: [Link]

-

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}. National Institutes of Health. (n.d.). Available at: [Link]

-

Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. (n.d.). Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. (2002). Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Buchwald Hartwig Coupling. Common Organic Chemistry. (n.d.). Available at: [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents. (n.d.).

-

34.05 Nucleophilic Aromatic Substitution. YouTube. (2018). Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. (2018). Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. (2017). Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. (n.d.). Available at: [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. (2021). Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024). Available at: [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. SciSpace. (2013). Available at: [Link]

-

Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. ResearchGate. (n.d.). Available at: [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem. (n.d.). Available at: [Link]

-

4-Chloro-2-{3-Chloro-2-[(3,5-Dimethylpiperidin-1-Yl)methyl]phenylsulfanyl}-6-Methoxypyrimidine. Amanote Research. (n.d.). Available at: [Link]

- Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents. (n.d.).

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. (n.d.). Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. (2022). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Key Intermediates in the Synthesis of 4-Chloro-3,5-dimethoxypyridazine

Authored for: Researchers, Organic Chemists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of the synthetic pathways and key intermediates leading to 4-Chloro-3,5-dimethoxypyridazine, a heterocyclic compound of interest in medicinal and materials chemistry. The guide focuses on a logical, multi-step synthesis beginning from foundational precursors, emphasizing the principles of regioselectivity and reaction mechanism that govern the formation of critical intermediates. Detailed experimental protocols, mechanistic insights, and process parameters are provided to equip researchers with a comprehensive understanding of the synthesis.

Introduction and Retrosynthetic Strategy

The pyridazine core is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules. The specific substitution pattern of this compound presents a unique synthetic challenge, primarily centered on achieving the desired regiochemistry of the chloro and methoxy groups. A successful synthesis must precisely control the introduction of these substituents onto the heterocyclic ring.

A logical retrosynthetic analysis suggests that the target molecule can be derived from a polysubstituted precursor where the substituents can be selectively manipulated. The most strategically sound approach involves the regioselective displacement of chloro groups on a trichlorinated pyridazine core. This strategy leverages the inherent electronic properties of the pyridazine ring, where positions adjacent to the nitrogen atoms exhibit different reactivity profiles.

Our analysis identifies 3,4,5-trichloropyridazine as the pivotal intermediate. The synthesis, therefore, hinges on the preparation of this precursor and its subsequent selective dimethoxylation.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate I: 3,4,5-Trichloropyridazine

The synthesis of the 3,4,5-trichloropyridazine intermediate is foundational. While multiple routes to polychlorinated pyridazines exist, a common approach involves the chlorination of a pyridazinone or pyridazinedione precursor. These precursors are often built from acyclic starting materials. For instance, maleic anhydride can be converted to 1,2-dihydropyridazine-3,6-dione, which upon treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃), yields 3,6-dichloropyridazine.[1] A similar strategy starting from a suitably substituted precursor would be employed to generate a pyridazine ring that can be exhaustively chlorinated to yield 3,4,5-trichloropyridazine. The synthesis of this specific trichloro-isomer often requires specialized starting materials and conditions to ensure the correct substitution pattern prior to chlorination.

Core Transformation: Regioselective Dimethoxylation

The conversion of 3,4,5-trichloropyridazine to this compound is the cornerstone of this synthesis. This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide.

Mechanistic Rationale and Causality

The success of this reaction is entirely dependent on the differential reactivity of the three chloro-substituents. In the pyridazine ring, the carbon atoms at positions 3 and 6 (alpha to the nitrogens) and position 5 (gamma to one nitrogen) are electron-deficient. This deficiency makes them highly susceptible to attack by nucleophiles. The carbon at position 4 is comparatively less activated.

Consequently, when 3,4,5-trichloropyridazine is treated with two equivalents of sodium methoxide, the nucleophile will preferentially attack the more electrophilic C-3 and C-5 positions. The C-4 chloro group remains largely unreacted under controlled conditions, yielding the desired product. The choice of solvent (e.g., dimethyl sulfoxide or methanol) and careful temperature control are critical to prevent over-reaction and ensure high selectivity.[2]

Caption: Key transformation via regioselective nucleophilic substitution.

Tabulated Reaction Parameters

The following table summarizes typical conditions for the selective dimethoxylation of a polychlorinated pyridazine, adapted from analogous procedures.[2]

| Parameter | Value / Condition | Rationale |

| Nucleophile | Sodium Methoxide (NaOMe) | Strong nucleophile for efficient SNAr displacement. |

| Equivalents | 2.0 - 2.2 eq. | Stoichiometry tailored to replace two chloro groups selectively. |

| Solvent | Dimethyl Sulfoxide (DMSO) or Methanol | Aprotic polar (DMSO) or protic (MeOH) solvent to facilitate SNAr. |

| Temperature | 60 - 80 °C | Provides sufficient energy to overcome activation barrier without forcing reaction at the less reactive C-4 position. |

| Reaction Time | 24 - 72 hours | Dependent on temperature and substrate concentration; monitored by TLC or GC-MS. |

| Work-up | Aqueous Quench, Extraction | Standard procedure to remove salts and isolate the organic product. |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for methoxylation of chloropyridazines and should be adapted and optimized.[2]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry dimethyl sulfoxide (DMSO, 10 mL per 1 g of substrate).

-

Addition of Substrate: Add 3,4,5-trichloropyridazine (1.0 eq.) to the solvent and stir until dissolved.

-

Nucleophile Addition: In portions, carefully add sodium methoxide (2.1 eq.) to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70 °C under a nitrogen atmosphere. Maintain stirring and temperature for 48 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Quenching and Isolation: Cool the mixture to room temperature and carefully pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Alternative Synthetic Routes and Considerations

While the outlined pathway is robust, alternative strategies could be considered, each with its own set of challenges.

-

Selective Chlorination: One could envision starting with a 3,5-dimethoxypyridazine intermediate and performing a selective chlorination at the C-4 position. However, electrophilic aromatic substitution on the electron-rich dimethoxypyridazine ring could be difficult to control, potentially leading to a mixture of chlorinated products and challenging purification.

-

Building Block Approach: Synthesis could also proceed from a highly functionalized acyclic precursor that already contains the requisite methoxy groups, followed by cyclization with hydrazine. This approach may offer better control but could involve a longer and more complex overall synthesis.

Conclusion

The synthesis of this compound is a prime example of strategic organic synthesis where a deep understanding of heterocyclic reactivity is paramount. The key to a successful synthesis lies in the preparation of the crucial intermediate, 3,4,5-trichloropyridazine , and the subsequent, highly regioselective nucleophilic aromatic substitution. By exploiting the inherent electronic differences at the C-3/C-5 and C-4 positions of the pyridazine ring, the targeted dimethoxylation can be achieved with high fidelity. The protocols and mechanistic discussions provided in this guide serve as a comprehensive resource for researchers aiming to synthesize this and structurally related molecules.

References

- Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Google Patents.

-

Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. URL: [Link]

Sources

Initial biological screening of 4-Chloro-3,5-dimethoxypyridazine derivatives

An In-Depth Technical Guide to the Initial Biological Screening of 4-Chloro-3,5-dimethoxypyridazine Derivatives

Authored by a Senior Application Scientist

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The introduction of specific substituents, such as the 4-chloro and 3,5-dimethoxy groups, can modulate the physicochemical properties and biological targets of the core structure, making this class of compounds a promising area for drug discovery. This guide provides a comprehensive, field-proven framework for the initial biological screening of novel this compound derivatives. We will detail a tiered screening cascade designed for efficiency and robustness, moving from broad cytotoxicity assessment to specific anticancer and antimicrobial evaluations. The protocols herein are presented as self-validating systems, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Rationale and Screening Strategy

The foundational principle of an effective initial screening campaign is to maximize information while conserving resources, primarily the synthesized compound. A tiered or cascaded approach is the industry standard. Our strategy begins with a broad assessment of bioactivity to identify "hit" compounds and establish a safe concentration range for subsequent, more specific assays.

Given the well-documented potential of pyridazine derivatives, our screening funnel will focus on two high-impact therapeutic areas: oncology and infectious diseases.[2][5][6] This dual-pronged secondary screen allows for the rapid identification of compounds with distinct or potentially dual-activity profiles.[7]

The entire workflow is designed to be logical and progressive, ensuring that each stage informs the next.

Caption: Hypothetical inhibition of a growth factor signaling pathway by a pyridazine derivative.

Further studies, such as specific enzyme inhibition assays (e.g., VEGFR kinase assay) [7][8]or cell cycle analysis, would be logical next steps for promising anticancer "hit" compounds to elucidate their precise mechanism of action. [9]

Conclusion